methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride
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Overview
Description
Methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing an oxirane (epoxide) and an amine group can undergo intramolecular cyclization to form the spirocyclic structure.
Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable building block for the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its unique structure may interact with biological targets in a specific manner, leading to potential medicinal benefits.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The spirocyclic structure may confer unique binding properties, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
Uniqueness
Methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride is unique due to its specific spirocyclic configuration and the position of functional groups. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Conclusion
Methyl 7-oxa-1-azaspiro[35]nonane-3-carboxylate hydrochloride is a compound of significant interest in various scientific fields
Properties
CAS No. |
2639439-18-0 |
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Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-6-10-9(7)2-4-13-5-3-9;/h7,10H,2-6H2,1H3;1H |
InChI Key |
MJMUITGKDQHBBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNC12CCOCC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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